

Synthesis of Tris(acetylacetonato)chromium(III): A Technical Guide

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Compound of Interest

Compound Name: *Acetylacetonate*

Cat. No.: *B107027*

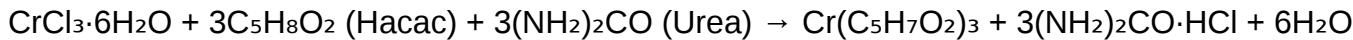
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Introduction

Tris(acetylacetonato)chromium(III), denoted as $\text{Cr}(\text{acac})_3$, is a coordination complex with the formula $\text{Cr}(\text{C}_5\text{H}_7\text{O}_2)_3$.^[1] This dark purple, crystalline compound is notable for its paramagnetism and solubility in nonpolar organic solvents, which makes it a useful relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] The synthesis of $\text{Cr}(\text{acac})_3$ is a common experiment in inorganic chemistry, illustrating key principles of coordination chemistry, including ligand substitution and the role of pH in complex formation. This guide provides a detailed overview of the synthesis, reaction mechanism, and characterization of tris(acetylacetonato)chromium(III) for researchers and professionals in the chemical sciences.

Reaction and Mechanism

The synthesis of tris(acetylacetonato)chromium(III) involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$), with acetylacetone (Hacac) in an aqueous solution.^{[2][3]} The overall balanced chemical equation for the reaction is:



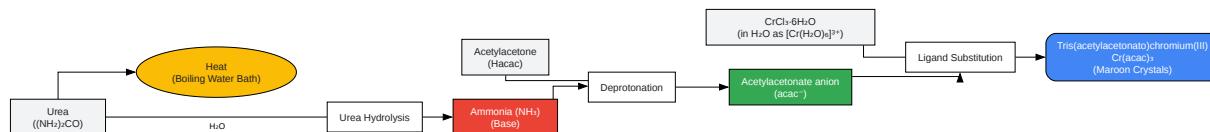
The reaction mechanism proceeds through several key steps. In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$.^[4] The synthesis is a ligand substitution reaction where the water ligands are replaced by three bidentate **acetylacetonate** (acac^-) ligands.^[4]

A crucial aspect of this synthesis is the in-situ generation of a base to deprotonate the weakly acidic acetylacetone.^[2] Urea ($(\text{NH}_2)_2\text{CO}$) is commonly used for this purpose. When heated in an aqueous solution, urea hydrolyzes to produce ammonia (NH_3) and carbon dioxide (CO_2).^[2]
^[5]



The ammonia then acts as a base, deprotonating the acetylacetone (Hacac) to form the nucleophilic **acetylacetonate** anion (acac^-).^{[2][4]} This gradual release of ammonia ensures that the pH of the solution rises slowly, which is important to prevent the precipitation of chromium(III) hydroxide, $\text{Cr}(\text{OH})_3$, an inert substance that would hinder the desired reaction.^[6]

The **acetylacetonate** anion then coordinates to the chromium(III) center, displacing the water molecules in a stepwise manner until the stable, neutral $\text{Cr}(\text{acac})_3$ complex is formed.^[4] This final product is insoluble in water and precipitates out of the solution as deep maroon or purplish crystals.^{[2][4]}



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Figure 1. Reaction pathway for the synthesis of $\text{Cr}(\text{acac})_3$.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of tris(acetylacetonato)chromium(III).

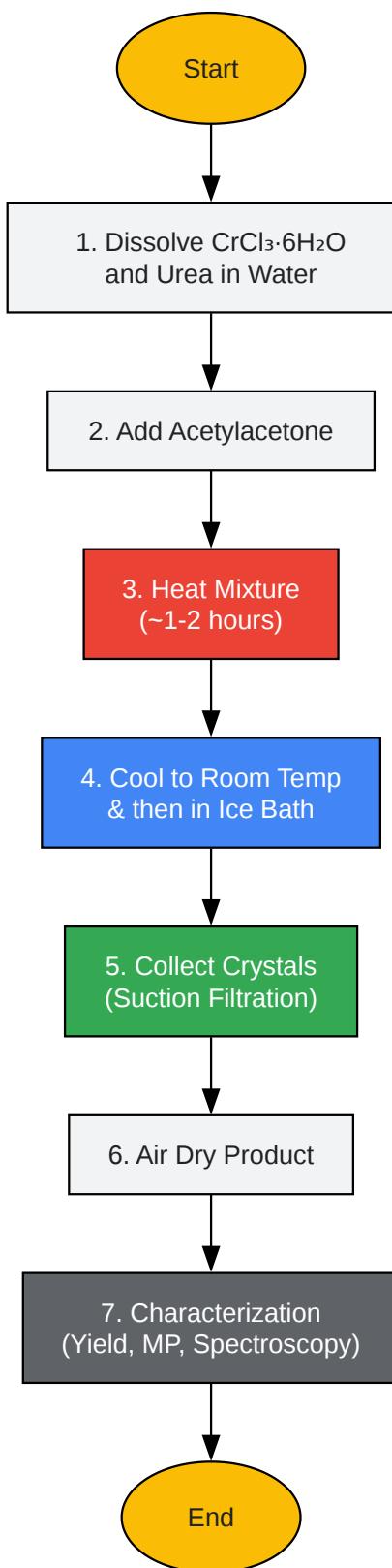
Materials and Equipment:

- Chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$)
- Urea ($(\text{NH}_2)_2\text{CO}$)
- Acetylacetone ($\text{C}_5\text{H}_8\text{O}_2$, Hacac)
- Distilled water
- 100 mL or 250 mL Erlenmeyer flask[3][7]
- Magnetic stirrer and stir bar[2]
- Heating mantle or boiling water bath[2][7]
- Watch glass
- Buchner funnel and filter flask
- Filter paper

Procedure:

- **Dissolution of Reactants:** In an Erlenmeyer flask, dissolve chromium(III) chloride hexahydrate in distilled water.[3][7] To this deep green solution, add urea in portions with stirring until it is fully dissolved.[7]
- **Addition of Ligand:** Add acetylacetone to the solution dropwise while stirring continuously.[3][7]
- **Reaction Heating:** Cover the flask with a watch glass and heat the mixture in a boiling water bath or on a hot plate with stirring for approximately 1 to 2 hours.[7][8] The solution will initially appear very dark, almost black.[3][7]
- **Crystallization:** As the reaction proceeds and urea hydrolyzes to produce ammonia, the solution becomes basic, and deep maroon, plate-like crystals of $\text{Cr}(\text{acac})_3$ will begin to form, often as a crust on the surface of the mixture.[2][7]

- **Isolation of Product:** After the heating period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize crystal precipitation.[8][9]
- **Filtration and Drying:** Collect the crystalline product by suction filtration using a Buchner funnel.[6][8] It is often recommended not to wash the product with water to avoid loss of yield, as the impurities are generally soluble in the filtrate.[3][7] Allow the product to air dry completely.
- **Characterization:** Weigh the dried product to calculate the percent yield. Characterize the complex by determining its melting point and acquiring spectroscopic data (e.g., IR, UV-Vis).



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Figure 2. High-level experimental workflow for $\text{Cr}(\text{acac})_3$ synthesis.

Data Presentation

Quantitative data for a typical synthesis are summarized below. The exact quantities can be scaled as needed.

Table 1: Reagent Quantities for Synthesis

Reagent	Formula	Molar Mass (g/mol)	Example Mass/Volume	Moles (approx.)
Chromium(III) chloride hexahydrate	CrCl ₃ ·6H ₂ O	266.45	1.4 g[6][9]	0.0053
Urea	(NH ₂) ₂ CO	60.06	10 g[6][9]	0.1665
Acetylacetone	C ₅ H ₈ O ₂	100.12	3.0 mL[6][9]	0.029 (d=0.975)
Water	H ₂ O	18.02	50 mL[6][9]	2.77

Table 2: Physicochemical Properties of Tris(acetylacetonato)chromium(III)

Property	Value
Chemical Formula	C ₁₅ H ₂₁ CrO ₆
Molecular Weight	349.32 g/mol
Appearance	Deep maroon / Purple crystalline solid[4][7]
Melting Point	213-216 °C
Solubility	Soluble in nonpolar organic solvents (e.g., toluene, chloroform).[1][4] Insoluble in water.[2][6]
Symmetry	Idealized D ₃ symmetry[1]
Magnetic Property	Paramagnetic[1]

Table 3: Key Infrared (IR) Spectroscopy Bands for Cr(acac)₃

The coordination of the **acetylacetone** ligand to the chromium ion results in characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.

Wavenumber (cm ⁻¹)	Assignment	Reference
~1577	v(C=O) stretch	[6][10]
~1522	v(C=C) + v(C-C) stretch	[6][10]
~1278	v(C-C) + v(C-O) stretch	[6][10]

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